molecular formula C14H11NO5 B1682975 Tolcapone CAS No. 134308-13-7

Tolcapone

Cat. No. B1682975
M. Wt: 273.24 g/mol
InChI Key: MIQPIUSUKVNLNT-UHFFFAOYSA-N
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Description

Tolcapone is a medication used in the management and treatment of Parkinson’s disease . It is a yellow, odorless, non-hygroscopic, crystalline compound . It is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) .


Synthesis Analysis

A convenient and efficient synthesis of tolcapone from commercial 4‐benzyloxy‐3‐methoxybenzaldehyde is presented . Grignard reaction of 4‐benzyloxy‐3‐methoxybenzaldehyde with p ‐tolylmagnesium bromide followed by Oppenauer oxidation of the hydroxyl functionality and subsequent O ‐debenzylation gave phenol .


Molecular Structure Analysis

Tolcapone is a catechol-O-methyltransferase (COMT) inhibitor . Crystal structures and biophysical analysis converge to demonstrate that tolcapone binds with high affinity and specificity to three unstable leptomeningeal TTR variants, stabilizing them and, consequently, inhibiting their aggregation .


Chemical Reactions Analysis

The main metabolic pathway of tolcapone is glucuronidation; the glucuronide conjugate is inactive . The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations .


Physical And Chemical Properties Analysis

Tolcapone is a yellow, odorless, non-hygroscopic, crystalline compound . It is a drug that inhibits the enzyme catechol-O-methyl transferase (COMT) .

Scientific Research Applications

Parkinson's Disease Management

Tolcapone is effective as an adjunct therapy in Parkinson's disease, improving motor fluctuations and reducing levodopa requirements by inhibiting COMT activity in both the periphery and central nervous system. It has demonstrated significant improvements in levodopa-induced motor fluctuations for patients with fluctuating Parkinson's disease (Keating & Lyseng-Williamson, 2005; Olanow & Watkins, 2007).

Mitochondrial Dysfunction and Hepatotoxicity Research

Research comparing tolcapone to entacapone revealed differences in their toxicity profiles, with tolcapone's potential hepatotoxicity being a significant concern. Studies have demonstrated that tolcapone can uncouple mitochondrial respiration, a property that may contribute to its hepatotoxic effects (Korlipara, Cooper, & Schapira, 2004). Such findings are crucial for understanding the drug's safety profile and guiding its clinical use.

Neurocognitive Effects and Sleep Deprivation

Tolcapone's effects on cognition and attention after sleep deprivation have also been studied, revealing genotype-dependent impacts on sustained attention and indicating the potential for COMT modulation in managing sleep deprivation effects (Valomon et al., 2018).

Novel Applications in Neurodegenerative Disorders

Interestingly, tolcapone has been explored for its potential in treating other conditions, such as familial amyloid polyneuropathy (FAP), by inhibiting the amyloid aggregation process of the transthyretin protein, thus showcasing its versatility beyond Parkinson’s disease management (Nardi-Ricart et al., 2020).

Neuroblastoma Research

A notable application of tolcapone in cancer research has been its investigation as a potential treatment for neuroblastoma. Studies suggest that tolcapone induces oxidative stress leading to apoptosis and inhibition of tumor growth in neuroblastoma, indicating a novel therapeutic avenue for this type of cancer (Maser et al., 2017).

Safety And Hazards

Tolcapone is associated with a risk of hepatotoxicity . In a systematic literature review, 0.9% of patients showed liver enzyme elevation >2 . Over 23 years, there were 7 cases of severe liver injury related to tolcapone, 3 of which were fatal . All fatal cases did not follow the guidelines for liver function monitoring .

Future Directions

Innovations in advanced therapies for PD include novel formulations of levodopa for continuous delivery via subcutaneous infusion as an alternative to surgical enteral tube placement . Given its high efficacy on motor fluctuations, tolcapone is probably an underutilized tool in the therapeutic PD armamentarium .

properties

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPIUSUKVNLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023685
Record name Tolcapone
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Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolcapone
Source Human Metabolome Database (HMDB)
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Solubility

5.69e-02 g/L
Record name Tolcapone
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Mechanism of Action

The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations. The inhibition of COMT also causes a reduction in circulating 3-OMD as a result of decreased peripheral metabolism of levodopa. This may lead to an increase distribution of levodopa into the CNS through the reduction of its competitive substrate, 3-OMD, for transport mechanisms. Sustained levodopa concentrations presumably result in more consistent dopaminergic stimulation, resulting in greater reduction in the manifestations of parkinsonian syndrome.
Record name Tolcapone
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Product Name

Tolcapone

CAS RN

134308-13-7
Record name Tolcapone
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Record name Tolcapone
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Record name Tolcapone
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Record name (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone
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Record name TOLCAPONE
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Record name Tolcapone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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